3-methyl-7-(2-methyl-2-propen-1-yl)-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione
描述
3-methyl-7-(2-methyl-2-propen-1-yl)-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione is a substituted purine-2,6-dione derivative. Its structure features:
- A 3-methyl group at position 2.
- A 2-methyl-2-propen-1-yl substituent at position 7, introducing an allyl moiety.
- A 3-(4-morpholinyl)propylamino group at position 8, incorporating a morpholine ring linked via a propyl chain.
属性
IUPAC Name |
3-methyl-7-(2-methylprop-2-enyl)-8-(3-morpholin-4-ylpropylamino)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O3/c1-12(2)11-23-13-14(21(3)17(25)20-15(13)24)19-16(23)18-5-4-6-22-7-9-26-10-8-22/h1,4-11H2,2-3H3,(H,18,19)(H,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWBEESADOMNOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1NCCCN3CCOCC3)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001112377 | |
| Record name | 3,7-Dihydro-3-methyl-7-(2-methyl-2-propen-1-yl)-8-[[3-(4-morpholinyl)propyl]amino]-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001112377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476482-35-6 | |
| Record name | 3,7-Dihydro-3-methyl-7-(2-methyl-2-propen-1-yl)-8-[[3-(4-morpholinyl)propyl]amino]-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=476482-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dihydro-3-methyl-7-(2-methyl-2-propen-1-yl)-8-[[3-(4-morpholinyl)propyl]amino]-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001112377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYL-7-(2-METHYL-2-PROPENYL)-8-{[3-(4-MORPHOLINYL)PROPYL]AMINO}-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
生物活性
3-Methyl-7-(2-methyl-2-propen-1-yl)-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with potential biological activities. This compound has garnered attention due to its structural characteristics and possible therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 305.338 g/mol. Its structure includes a purine core, which is known for its biological significance, particularly in nucleic acids and various biochemical pathways.
The biological activity of the compound primarily revolves around its interaction with various cellular pathways. It has been suggested that the compound may exhibit kinase inhibition , which is crucial for regulating cell proliferation and survival. Specifically, it may inhibit MEK1/2 kinases, leading to the downregulation of the MAPK pathway, which is often constitutively active in various cancers .
Pharmacodynamics
Research indicates that this compound can effectively inhibit the proliferation of specific cancer cell lines. For example, in studies involving acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells, it was found that concentrations of approximately 0.3 µM and 1.2 µM inhibited 50% of cell growth, respectively . This suggests a potent anticancer potential.
Case Studies
Case Study 1: Inhibition of Cancer Cell Lines
In a controlled study, the compound was tested on MV4-11 cells. The results showed significant inhibition at low doses, with a calculated GI50 (the concentration required to inhibit cell growth by 50%) ranging from 14 to 50 nM for BRAF mutant lines. This effect was mediated through cell cycle arrest in the G0/G1 phase .
Case Study 2: Toxicity and Pharmacokinetics
A separate study evaluated the pharmacokinetics and toxicity profile of a closely related compound in vivo. Male Sprague-Dawley rats received varying doses (10 mg/kg to 100 mg/kg) via oral or intravenous routes. The results indicated a dose-dependent inhibition of pMAPK in liver and lung tissues, with significant effects observed even at lower doses . This highlights the potential therapeutic window for similar compounds.
Data Table: Biological Activity Summary
| Activity | Cell Line Tested | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Inhibition of proliferation | MV4-11 | 0.3 | 50% growth inhibition |
| Inhibition of proliferation | MOLM13 | 1.2 | 50% growth inhibition |
| GI50 for BRAF mutant lines | Various | 14 - 50 | G0/G1 arrest |
| Toxicity in vivo | Sprague-Dawley rats | 100 mg/kg | Maximum tolerated dose achieved |
相似化合物的比较
Table 1: Key Structural Differences and Similarities
Key Observations
Substitutions like 4-chlorobenzyl () or thiazole-sulfanyl () suggest diverse strategies for targeting membrane-bound enzymes or ion channels.
Position 8 Modifications: The morpholinylpropylamino group in the target compound enhances solubility and hydrogen-bonding capacity compared to simpler amines (e.g., 3-hydroxypropylamino in ). Linagliptin’s aminopiperidinyl group is optimized for DPP-4 binding via a charged amine and hydrophobic piperidine ring .
Biological Implications :
- DPP-4 Inhibitors : Linagliptin and sitagliptin () share the purine-2,6-dione core but diverge in substituent chemistry, affecting potency and pharmacokinetics .
- TRP Channel Modulators : The morpholine and trifluoromethoxy groups in and suggest a role in TRPC4/5 inhibition, likely via interactions with channel pore regions .
Research Findings and Pharmacological Data
Table 2: Reported Bioactivities of Analogues
- Morpholine Derivatives : Compounds with morpholine (e.g., ) show improved aqueous solubility (LogP ~2–3) compared to lipophilic analogues (LogP >4) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
